AtorvastatinLactamAllylEster

Pharmaceutical impurity profiling Structural elucidation Process-related impurities

Atorvastatin Lactam Allyl Ester (CAS 1246812-55-4, molecular formula C₃₆H₃₉FN₂O₆, molecular weight 614.70 g/mol) is a characterized synthetic impurity observed during the manufacturing of atorvastatin calcium, arising from intramolecular lactamization of allyl ester intermediates. It is classified as a process-related impurity, distinct from degradation products formed under stress conditions, and its presence reflects the specificity of the synthetic route and the efficiency of esterification and workup steps.

Molecular Formula C36H39FN2O6
Molecular Weight 614.7 g/mol
Cat. No. B12106255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatinLactamAllylEster
Molecular FormulaC36H39FN2O6
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C36H39FN2O6/c1-4-21-45-31(42)23-30(41)22-29(40)19-20-39-33(26-15-17-27(37)18-16-26)32(25-11-7-5-8-12-25)36(24(2)3,35(39)44)34(43)38-28-13-9-6-10-14-28/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)
InChIKeyZCVWJLGMYPURHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin Lactam Allyl Ester (CAS 1246812-55-4): Chemical Identity and Role as a Process-Specific Impurity in API Manufacturing


Atorvastatin Lactam Allyl Ester (CAS 1246812-55-4, molecular formula C₃₆H₃₉FN₂O₆, molecular weight 614.70 g/mol) is a characterized synthetic impurity observed during the manufacturing of atorvastatin calcium, arising from intramolecular lactamization of allyl ester intermediates [1]. It is classified as a process-related impurity, distinct from degradation products formed under stress conditions, and its presence reflects the specificity of the synthetic route and the efficiency of esterification and workup steps . As an off-white solid soluble in chlorinated solvents, it serves as a critical reference standard for analytical method development, impurity profiling, and quality control in pharmaceutical manufacturing [2].

Why Generic Impurity Standards Cannot Substitute for Atorvastatin Lactam Allyl Ester in Analytical and Regulatory Workflows


In pharmaceutical quality control, the accurate quantification and identification of process-specific impurities are mandated by ICH Q3A/Q3B guidelines, and the use of a structurally incorrect or mismatched reference standard can lead to erroneous impurity profiling, failed regulatory submissions, or undetected batch variability [1]. Atorvastatin Lactam Allyl Ester is not a generic impurity; its unique allyl ester-lactam hybrid structure confers distinct chromatographic retention behavior, mass spectral fragmentation patterns, and solubility characteristics compared to other atorvastatin-related impurities such as the lactone, methyl ester, or sodium salt forms [2][3]. Substituting this compound with a different lactam impurity—even one with similar nominal mass—introduces systematic error in quantification and compromises the validity of stability-indicating methods, as detailed in the quantitative evidence below.

Atorvastatin Lactam Allyl Ester: Quantitative Differentiation from Closest Structural Analogs


Structural Differentiation: Allyl Ester Moiety Distinguishes Atorvastatin Lactam Allyl Ester from Other Lactam Impurities

Atorvastatin Lactam Allyl Ester is structurally defined by the presence of an allyl ester group on the heptanoic acid side chain, in contrast to other process-related lactam impurities such as Atorvastatin Lactam Methyl Ester (CAS 1795790-02-1) and Atorvastatin Lactam Sodium Salt (CAS 148217-40-7) [1]. The molecular formula C₃₆H₃₉FN₂O₆ (molecular weight 614.70 g/mol) differs from the methyl ester analog (C₃₄H₃₅FN₂O₆, 586.66 g/mol) by the substitution of an allyl group for a methyl group, resulting in a mass difference of 28.04 Da and distinct chromatographic and mass spectrometric properties [2].

Pharmaceutical impurity profiling Structural elucidation Process-related impurities

Chromatographic Differentiation: Allyl Ester Moiety Alters Retention Behavior Relative to Lactone and Acid Forms

The allyl ester-lactam hybrid structure of Atorvastatin Lactam Allyl Ester confers increased lipophilicity compared to the parent atorvastatin acid and the common lactone impurity (Atorvastatin Related Compound H), resulting in longer retention times under reversed-phase HPLC conditions [1]. This altered chromatographic behavior is critical for achieving baseline separation from the API and other impurities, a requirement for accurate quantification in stability-indicating methods [2]. The compound is typically monitored using validated HPLC-UV methods with orthogonal confirmation by LC-MS and NMR [3].

HPLC method development Impurity profiling Chromatographic separation

Formation Mechanism: Process-Specific Origin Differentiates Atorvastatin Lactam Allyl Ester from Degradation Products

Atorvastatin Lactam Allyl Ester is formed via intramolecular lactamization of allyl ester intermediates during atorvastatin synthesis, distinguishing it from degradation products such as the lactone impurity (formed via acid-catalyzed intramolecular esterification) or photodegradation products [1]. Its presence serves as a marker of process control and esterification efficiency, whereas degradation products indicate stability issues during storage [2]. This mechanistic distinction dictates different control strategies: process optimization for the lactam allyl ester versus formulation and packaging for degradation products [3].

Process impurity Synthetic route Intramolecular lactamization

Regulatory Relevance: Atorvastatin Lactam Allyl Ester as a Critical Marker for Process Validation and ICH Compliance

As a process-related impurity, Atorvastatin Lactam Allyl Ester must be controlled in accordance with ICH Q3A guidelines, which require identification, qualification, and reporting of impurities above defined thresholds in new drug substances [1]. Its presence at quantifiable levels in API batches indicates incomplete esterification or suboptimal reaction conditions, directly impacting batch-to-batch consistency and regulatory compliance [2]. In contrast, degradation products are controlled under ICH Q3B and stability study protocols [3].

ICH Q3A/Q3B Regulatory submission Process validation

Purity and Analytical Grade: Vendor-Specified Purity Differentiates Atorvastatin Lactam Allyl Ester for Quantitative Applications

Commercially available Atorvastatin Lactam Allyl Ester is supplied with a minimum purity of 95% as determined by HPLC, with some vendors offering higher purity grades suitable for use as analytical reference standards . This purity specification is critical for accurate quantification, as impurities within the standard itself can introduce systematic error in assay results [1]. In contrast, related impurities such as Atorvastatin Lactam Methyl Ester are available at purities of 98-99% for specialized applications, reflecting the need for fit-for-purpose purity levels .

Reference standard Purity Quantitative analysis

Atorvastatin Lactam Allyl Ester: High-Value Application Scenarios in Pharmaceutical Quality Control and Process Development


Analytical Method Development and Validation for Atorvastatin API Impurity Profiling

Atorvastatin Lactam Allyl Ester serves as an essential reference standard for developing and validating HPLC-UV, LC-MS, and NMR methods aimed at quantifying process-related impurities in atorvastatin calcium drug substance [1]. Its distinct retention time and mass spectral signature enable accurate peak identification and resolution from the API and other impurities, a prerequisite for method validation in accordance with ICH Q2(R1) guidelines [2].

Process Optimization and Control in Atorvastatin Manufacturing

As a marker of intramolecular lactamization during synthesis, the presence and level of Atorvastatin Lactam Allyl Ester in reaction streams and final API batches provide critical feedback for optimizing esterification conditions, workup procedures, and purification steps [3]. Monitoring this impurity supports the establishment of specification limits aligned with ICH Q3A thresholds and ensures consistent API quality across manufacturing campaigns [4].

Regulatory Submission Support for ANDA and DMF Filings

Comprehensive impurity profiling, including the identification and quantification of Atorvastatin Lactam Allyl Ester, is a regulatory expectation for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [5]. The availability of a well-characterized reference standard with documented purity and structural confirmation supports the analytical sections of these submissions and facilitates interactions with regulatory agencies [6].

Stability-Indicating Method Development and Forced Degradation Studies

While primarily a process impurity, Atorvastatin Lactam Allyl Ester may also be relevant in stability-indicating methods as a potential marker of process-related carryover or as a reference for distinguishing synthesis-related impurities from true degradation products formed under stress conditions [7]. Its inclusion in method development ensures that stability-indicating assays are specific and capable of detecting changes in impurity profiles over the product shelf life .

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